2-bromo-N-(3,4-dihydro-2H-1-benzopyran-4-yl)-3-methylbutanamide
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Overview
Description
2-Bromo-N-(3,4-dihydro-2H-1-benzopyran-4-yl)-3-methylbutanamide is a chemical compound with the molecular formula C14H18BrNO2 and a molecular weight of 312.21 g/mol
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-bromo-N-(3,4-dihydro-2H-1-benzopyran-4-yl)-3-methylbutanamide typically involves the following steps:
Bromination: The starting material, 3-methylbutanamide, undergoes bromination to introduce the bromine atom at the 2-position.
Coupling Reaction: The brominated compound is then coupled with 3,4-dihydro-2H-1-benzopyran-4-ylamine under suitable reaction conditions, such as the use of a coupling reagent like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst like DMAP (4-Dimethylaminopyridine).
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-N-(3,4-dihydro-2H-1-benzopyran-4-yl)-3-methylbutanamide can undergo various chemical reactions, including:
Oxidation: The bromine atom can be oxidized to form a bromate ion.
Reduction: The amide group can be reduced to an amine.
Substitution: The bromine atom can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used under acidic or neutral conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as sodium hydroxide (NaOH) or ammonia (NH3) can be used for substitution reactions.
Major Products Formed:
Oxidation: Bromate ion (BrO3-)
Reduction: 2-Bromo-N-(3,4-dihydro-2H-1-benzopyran-4-yl)-3-methylbutanamine
Substitution: Hydroxylated or aminated derivatives
Scientific Research Applications
This compound has several applications in scientific research, including:
Chemistry: It can be used as a building block for the synthesis of more complex molecules, such as pharmaceuticals and agrochemicals.
Biology: Its derivatives may exhibit biological activity, making it useful in the study of enzyme inhibitors or receptor ligands.
Medicine: Potential therapeutic applications include the development of new drugs targeting various diseases.
Industry: It can be used in the production of materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which 2-bromo-N-(3,4-dihydro-2H-1-benzopyran-4-yl)-3-methylbutanamide exerts its effects depends on its molecular targets and pathways involved. For example, if used as a drug, it may interact with specific receptors or enzymes, leading to a biological response. The exact mechanism would need to be determined through experimental studies.
Comparison with Similar Compounds
2-Bromo-N-(2,3-dihydro-2H-1-benzopyran-4-yl)-3-methylbutanamide
2-Bromo-N-(3,4-dihydro-2H-1-benzopyran-4-yl)-2-methylbutanamide
2-Bromo-N-(3,4-dihydro-2H-1-benzopyran-4-yl)-4-methylpentanamide
Uniqueness: 2-Bromo-N-(3,4-dihydro-2H-1-benzopyran-4-yl)-3-methylbutanamide is unique due to its specific structural features, such as the position of the bromine atom and the methyl group on the butanamide moiety. These structural differences can lead to variations in reactivity and biological activity compared to similar compounds.
Properties
IUPAC Name |
2-bromo-N-(3,4-dihydro-2H-chromen-4-yl)-3-methylbutanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18BrNO2/c1-9(2)13(15)14(17)16-11-7-8-18-12-6-4-3-5-10(11)12/h3-6,9,11,13H,7-8H2,1-2H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJEONJHYTGUFOZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC1CCOC2=CC=CC=C12)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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